molecular formula C4H4N4S B13523860 5-Methyl[1,3]thiazolo[3,2-d]tetrazole CAS No. 19949-02-1

5-Methyl[1,3]thiazolo[3,2-d]tetrazole

Cat. No.: B13523860
CAS No.: 19949-02-1
M. Wt: 140.17 g/mol
InChI Key: WJXWYCGTBYZXRW-UHFFFAOYSA-N
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Description

5-Methyl[1,3]thiazolo[3,2-d]tetrazole is a heterocyclic compound that contains both thiazole and tetrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with azides, which undergoes cyclization to form the thiazole-tetrazole ring system . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methyl[1,3]thiazolo[3,2-d]tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl[1,3]thiazolo[3,2-d]tetrazole is unique due to the combination of thiazole and tetrazole rings in a single molecule. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

19949-02-1

Molecular Formula

C4H4N4S

Molecular Weight

140.17 g/mol

IUPAC Name

5-methyl-[1,3]thiazolo[2,3-e]tetrazole

InChI

InChI=1S/C4H4N4S/c1-3-2-8-4(9-3)5-6-7-8/h2H,1H3

InChI Key

WJXWYCGTBYZXRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN=N2)S1

Origin of Product

United States

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